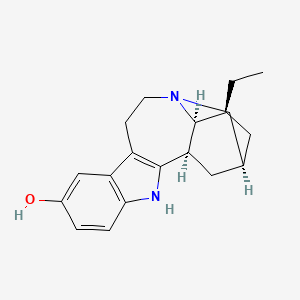

12-Hydroxyibogamine

Description

Properties

IUPAC Name |

(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCDOKTMDOIPF-ZFRACTKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-88-9 | |

| Record name | Noribogaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORIBOGAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T5QTN9SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Effects of Noribogaine on Serotonin Transporter (SERT) Function

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Noribogaine

Noribogaine, the principal psychoactive metabolite of the naturally occurring alkaloid ibogaine, has garnered significant attention for its potential therapeutic applications in treating substance use disorders and depression.[1][2] Unlike its parent compound, noribogaine exhibits a distinct pharmacological profile, with a prominent action on the serotonin transporter (SERT).[3][4] Understanding the nuanced interactions between noribogaine and SERT is paramount for elucidating its mechanism of action and guiding the development of novel therapeutics.

This guide provides an in-depth technical overview of noribogaine's effects on SERT function, designed for professionals in the fields of neuroscience, pharmacology, and drug development. We will delve into the molecular mechanisms, quantitative analysis of its binding and inhibitory properties, and detailed experimental protocols for its characterization.

The Serotonin Transporter (SERT): A Key Modulator of Neuromodulation

The serotonin transporter (SERT), a member of the neurotransmitter sodium symporter (NSS) family, plays a critical role in regulating serotonergic neurotransmission.[5] Its primary function is the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into presynaptic neurons, thereby controlling the magnitude and duration of serotonergic signaling.[5] Dysregulation of SERT function has been implicated in a range of psychiatric disorders, including depression and anxiety, making it a key target for psychotropic medications.[6]

Noribogaine's Mechanism of Action at SERT: A Potent Inhibitor

Noribogaine acts as a potent inhibitor of the serotonin transporter.[3][4] Its primary mechanism involves binding to the central binding site of SERT, thereby blocking the reuptake of serotonin.[5][6] This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[7]

Structurally, noribogaine's interaction with SERT has been elucidated through cryo-electron microscopy, revealing that it binds to the central substrate-binding site in outward-open, occluded, and inward-open conformations of the transporter.[5] While it binds to the same primary site as selective serotonin reuptake inhibitors (SSRIs), noribogaine exhibits non-competitive inhibition of serotonin transport.[5][8] This suggests a complex interaction where noribogaine may stabilize the transporter in a conformation that is unfavorable for serotonin translocation.[9]

Furthermore, noribogaine demonstrates a degree of selectivity for SERT over other monoamine transporters, such as the dopamine transporter (DAT).[7] This selectivity is a crucial aspect of its pharmacological profile, potentially contributing to its therapeutic effects with a lower propensity for the side effects associated with less selective monoamine reuptake inhibitors. Recent studies also suggest a "matrix pharmacology" for noribogaine, where it dually inhibits both SERT and the vesicular monoamine transporter 2 (VMAT2), further modulating serotonin availability within the synapse.[10][11]

Quantitative Analysis of Noribogaine-SERT Interaction

The potency of noribogaine's interaction with SERT has been quantified through various in vitro assays. The following table summarizes key binding affinity (Ki) and uptake inhibition (IC50) values reported in the literature.

| Parameter | Transporter | Species | Value | Reference |

| IC50 | hSERT | Human | 280 nM | [11][12] |

| IC50 | hSERT | Human | ~50 - 300 nM | [13] |

| IC50 | rSERT | Rat | 2.6 µM | [14] |

| IC50 | hDAT | Human | 6760 nM | [11][12] |

| IC50 | hVMAT2 | Human | 570 nM | [11][12] |

IC50: Half-maximal inhibitory concentration. hSERT: human Serotonin Transporter. rSERT: rat Serotonin Transporter. hDAT: human Dopamine Transporter. hVMAT2: human Vesicular Monoamine Transporter 2.

These data highlight noribogaine's sub-micromolar potency at the human serotonin transporter, which is comparable to its effect on VMAT2 and significantly more potent than its effect on the dopamine transporter.[11][12]

Experimental Protocols for Characterizing Noribogaine-SERT Interaction

To rigorously assess the interaction of noribogaine or novel compounds with SERT, standardized and validated experimental protocols are essential. Below are detailed methodologies for two fundamental assays.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound for SERT by measuring its ability to compete with a radiolabeled ligand.[15]

Objective: To determine the inhibitory constant (Ki) of noribogaine for the human serotonin transporter (hSERT).

Materials:

-

Membranes: Membranes prepared from a stable cell line expressing hSERT (e.g., HEK293 cells).[15]

-

Radioligand: [³H]citalopram or another suitable SERT-selective radioligand.[15]

-

Test Compound: Noribogaine.

-

Reference Compound: A known SSRI (e.g., fluoxetine) for defining non-specific binding.[15]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[15]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Fluid.

-

96-well microplates, glass fiber filter mats, cell harvester, and a liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing hSERT in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[16]

-

Assay Setup (in triplicate in a 96-well plate):

-

Add Radioligand: Add 25 µL of [³H]citalopram (final concentration near its Kd value, typically 1-2 nM) to all wells.[15]

-

Add Membranes: Add 200 µL of the hSERT membrane preparation (5-20 µg of protein) to each well.[15]

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[15]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester.[15]

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[15]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.[15]

-

Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the noribogaine concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal [³H]5-HT Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals containing functional transporters.[17]

Objective: To determine the IC50 value of noribogaine for the inhibition of serotonin reuptake.

Materials:

-

Brain Tissue: Freshly dissected brain region rich in serotonergic terminals (e.g., brainstem, frontal cortex) from rodents.[17]

-

Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4.[18]

-

Assay Buffer: Krebs-Ringer-HEPES buffer, saturated with 95% O₂/5% CO₂.[17]

-

Radiolabeled Substrate: [³H]serotonin ([³H]5-HT).

-

Test Compound: Noribogaine.

-

Reference Compound: A known SSRI (e.g., paroxetine or fluoxetine) for defining non-specific uptake.[17]

-

Dounce homogenizer, refrigerated centrifuge, liquid scintillation counter.

Protocol:

-

Synaptosome Preparation:

-

Homogenize the brain tissue in ice-cold homogenization buffer.[17][19]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.[19]

-

Centrifuge the resulting supernatant at a higher speed (e.g., 16,000 x g for 10 min) to pellet the crude synaptosomal fraction.[17][19]

-

Resuspend the synaptosomal pellet in oxygenated assay buffer.[17]

-

Determine the protein concentration.[17]

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of noribogaine or vehicle for a specified time (e.g., 10-30 minutes) at 37°C.[17]

-

Initiate the uptake by adding a fixed concentration of [³H]5-HT.

-

Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[20]

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[17]

-

Non-specific uptake is determined in the presence of a high concentration of a reference SSRI.[21]

-

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of specific [³H]5-HT uptake for each noribogaine concentration. Plot the percentage of inhibition against the logarithm of the noribogaine concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of SERT by noribogaine has direct consequences on synaptic signaling. The following diagrams illustrate the mechanism of action and a typical experimental workflow for characterization.

Caption: Mechanism of Noribogaine Action at the Serotonergic Synapse.

Caption: Experimental Workflow for Characterizing Noribogaine's Effects on SERT.

Implications for Drug Development and Future Directions

The potent and selective inhibition of SERT by noribogaine positions it as a promising candidate for therapeutic development.[4][22] Its ability to increase synaptic serotonin levels is a well-established mechanism for treating depression and may also contribute to its anti-addictive properties by alleviating withdrawal symptoms and cravings.[1][7] Clinical trials are underway to further evaluate the safety and efficacy of noribogaine for various neuropsychiatric conditions.[2][23]

Future research should focus on:

-

Structure-Activity Relationships (SAR): Synthesizing and testing analogs of noribogaine to optimize its potency, selectivity, and pharmacokinetic properties.

-

Long-term Effects: Investigating the long-term consequences of noribogaine-induced SERT inhibition on neuroplasticity and receptor sensitivity.

-

Combination Therapies: Exploring the potential synergistic effects of noribogaine with other therapeutic agents.

By continuing to unravel the complex pharmacology of noribogaine at the serotonin transporter, the scientific community can pave the way for novel and more effective treatments for addiction and mood disorders.

References

- Ibogaine - Wikipedia. (URL: )

- Noribogaine - Wikipedia. (URL: )

- Molecular Physiology of the Neuronal Synapse - MDPI. (URL: )

- Coleman, J. A., et al. (2019). Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport.

-

Cameron, L. P., et al. (2025). Deciphering Ibogaine's Matrix Pharmacology: Multiple Transporter Modulation at Serotonin Synapses. bioRxiv. (URL: [Link])

-

Ona, G., et al. (2023). Main targets of ibogaine and noribogaine associated with its putative anti-addictive effects: A mechanistic overview. ResearchGate. (URL: [Link])

-

Jones, S. R., et al. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In: Michael, A.C., Borland, L.M. (eds) Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. (URL: [Link])

- Explore the Future of Addiction Recovery: Ibogaine Clinical Trials. (URL: )

-

Ibogaine and noribogaine exert dual inhibition of vesicular and plasma... ResearchGate. (URL: [Link])

-

Moliner, R., et al. (2023). Noribogaine effects on wakefulness and sleep. bioRxiv. (URL: [Link])

-

Jacobs, M. T., et al. (2012). The Mechanistic Basis for Noncompetitive Ibogaine Inhibition of Serotonin and Dopamine Transporters. Journal of Biological Chemistry. (URL: [Link])

-

dos Santos, R. G., et al. (2022). Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature. Pharmaceuticals. (URL: [Link])

-

Noribogaine – Knowledge and References. Taylor & Francis. (URL: [Link])

-

Molecular structures of ibogaine and serotonin. ResearchGate. (URL: [Link])

-

Binding of Noribogaine, serotonin and cocaine to the central binding... ResearchGate. (URL: [Link])

- Supplemental Material and Methods Synaptosome Prepar

-

A good protocol for extracting mouse brain synaptosomes? ResearchGate. (URL: [Link])

-

Wells, G. B., et al. (1999). The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes. Brain Research Bulletin. (URL: [Link])

-

Ascending Single-Dose, Double-Blind, Placebo-Controlled Safety Study of Noribogaine in Opioid-Dependent Patients. ResearchGate. (URL: [Link])

-

Mash, D. C., et al. (1995). Identification of a primary metabolite of ibogaine that targets serotonin transporters and elevates serotonin. Life Sciences. (URL: [Link])

-

Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. (URL: [Link])

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])

-

Reagan, K. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PeerJ. (URL: [Link])

-

Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. (URL: [Link])

Sources

- 1. Ibogaine - Wikipedia [en.wikipedia.org]

- 2. experienceibogaine.com [experienceibogaine.com]

- 3. Noribogaine - Wikipedia [en.wikipedia.org]

- 4. Noribogaine effects on wakefulness and sleep | bioRxiv [biorxiv.org]

- 5. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a primary metabolite of ibogaine that targets serotonin transporters and elevates serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanistic Basis for Noncompetitive Ibogaine Inhibition of Serotonin and Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Physiology of the Neuronal Synapse [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. researchgate.net [researchgate.net]

Long-Term Effects of 12-Hydroxyibogamine on Synaptic Plasticity: Mechanisms and Methodologies

An In-depth Technical Guide:

Executive Summary

12-Hydroxyibogamine (noribogaine) is the primary, long-acting, and biologically active metabolite of the psychoactive indole alkaloid ibogaine. While ibogaine has garnered significant interest for its potential in treating substance use disorders, emerging evidence suggests that its therapeutic efficacy may be largely attributable to the sustained actions of 12-hydroxyibogamine. This guide provides a technical overview for researchers and drug development professionals on the enduring effects of 12-hydroxyibogamine on synaptic plasticity, the fundamental neurobiological process underpinning learning, memory, and behavioral adaptation. We synthesize findings on its molecular mechanisms, focusing on the upregulation of neurotrophic factors and modulation of key neurotransmitter systems. Furthermore, we detail the consequential long-term changes in both structural (dendritic remodeling, spinogenesis) and functional (long-term potentiation) plasticity. This document outlines validated experimental protocols to investigate these effects, providing a framework for future research and therapeutic development.

Introduction: The Rationale for Investigating 12-Hydroxyibogamine

Ibogaine, derived from the West African shrub Tabernanthe iboga, has a long history of ceremonial use and has gained modern recognition for its reported anti-addictive properties.[1] Upon administration, ibogaine is rapidly metabolized in the liver via O-demethylation to its principal metabolite, 12-hydroxyibogamine.[2][3] This metabolite not only reaches higher peak concentrations in the bloodstream but also exhibits a significantly longer half-life, persisting for at least 24 hours in preclinical models.[3][4] This pharmacokinetic profile suggests that the long-term therapeutic effects attributed to a single ibogaine administration may be mediated by the prolonged presence and activity of 12-hydroxyibogamine.

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process critical for the formation of memories and the adaptation of neural circuits in response to experience.[5] Pathological alterations in synaptic plasticity are implicated in numerous neuropsychiatric conditions, including addiction, depression, and post-traumatic stress disorder (PTSD), which are often characterized by maladaptive memories and rigid behavioral patterns.[1][6] Compounds capable of inducing rapid and lasting changes in neural plasticity, termed "psychoplastogens," are of immense therapeutic interest.[7] 12-hydroxyibogamine's capacity to promote neuritogenesis and modulate key signaling pathways positions it as a prime candidate for investigation as a therapeutic agent that can "reset" pathological neural circuits by fostering durable synaptic remodeling.

Core Molecular Mechanisms of 12-Hydroxyibogamine

The sustained impact of 12-hydroxyibogamine on synaptic plasticity stems from its multifaceted interactions with several critical neuronal signaling systems. Its binding profile is similar, but not identical, to its parent compound, ibogaine.[2]

Receptor and Transporter Binding Profile

A key aspect of 12-hydroxyibogamine's action is its distinct affinity for various receptors and transporters compared to ibogaine. These differences are crucial for understanding its specific long-term effects.

| Target | 12-Hydroxyibogamine (Noribogaine) | Ibogaine | Significance for Synaptic Plasticity |

| Serotonin Transporter (SERT) | Higher Affinity (Potent Inhibitor) | Lower Affinity | Increased synaptic serotonin levels promote the expression of neurotrophic factors like BDNF.[2][3][8] |

| NMDA Receptor (MK-801 site) | Lower Affinity (Antagonist) | Higher Affinity (Antagonist) | Modulates the threshold for inducing long-term potentiation (LTP) and long-term depression (LTD).[2][9][10] |

| Kappa-Opioid Receptor (KOR) | Higher Affinity | Lower Affinity | KOR activation is implicated in the regulation of neurotrophic factor expression.[2][11] |

| Vesicular Monoamine Transporter (VMAT2) | Equipotent | Equipotent | Regulates the packaging and availability of monoamine neurotransmitters.[2][12] |

Table 1: Comparative binding affinities and functional significance of 12-Hydroxyibogamine and Ibogaine.

Upregulation of Neurotrophic Factors: The Master Regulators of Plasticity

Perhaps the most significant mechanism for the long-term effects of 12-hydroxyibogamine is its ability to induce a sustained increase in the expression of key neurotrophic factors, particularly Glial cell line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[7][8][13]

-

Glial cell line-Derived Neurotrophic Factor (GDNF): GDNF is a potent survival factor for dopaminergic and motor neurons.[14][15] By engaging its GFRα1/RET receptor complex, it triggers signaling cascades (e.g., ERK, PI3K/AKT) that promote neuronal survival, dendritic growth, and synaptic remodeling.[1][15] The induction of GDNF by 12-hydroxyibogamine is hypothesized to create a positive feedback loop, leading to long-term synthesis and release that persists long after the compound has been cleared, thereby helping to reverse maladaptive changes in the brain's reward system.[1][8]

-

Brain-Derived Neurotrophic Factor (BDNF): BDNF is crucial for activity-dependent synaptic plasticity, including LTP.[16] The ability of 12-hydroxyibogamine to act as a serotonin reuptake inhibitor is directly linked to increased BDNF expression, as elevated synaptic serotonin stimulates its synthesis.[7][8]

Long-Term Remodeling of Neuronal Structure

The upregulation of neurotrophic factors translates into tangible, lasting changes in the physical structure of neurons, a phenomenon known as structural plasticity. This remodeling is thought to be the anatomical basis for the persistent behavioral changes observed after treatment.

Neuritogenesis and Dendritic Spine Remodeling

-

Neuritogenesis: In vitro studies using cultured cortical neurons have demonstrated that 12-hydroxyibogamine robustly increases the complexity of dendritic arbors, a key aspect of neuritogenesis.[13][17] This expansion of dendritic branches allows for the formation of new synaptic connections.

-

Spinogenesis and Spine Morphology: Dendritic spines are small protrusions on dendrites that form the postsynaptic component of most excitatory synapses.[18] Their morphology and density are highly dynamic and correlate with synaptic strength and stability.[18][19] Long-term potentiation is associated with the formation of new, stable dendritic spines.[20] Psychedelic compounds, including 12-hydroxyibogamine, have been shown to increase the density of dendritic spines on cortical neurons.[17] Chronic stress, conversely, can lead to spine attrition in regions like the prefrontal cortex, an effect that may be counteracted by agents that promote spinogenesis.[6][21]

Experimental Protocol: Assessing Structural Plasticity in vitro

Investigating these structural changes requires precise and validated methodologies. The choice of an in vitro model allows for high-resolution imaging and controlled application of the compound, isolating its direct effects on neuronal morphology.

Objective: To quantify the effect of 12-hydroxyibogamine on dendritic arborization and spine density in primary cortical neurons.

Step-by-Step Methodology:

-

Cell Culture: Plate primary cortical neurons dissected from embryonic day 18 (E18) rat or mouse pups onto poly-D-lysine-coated coverslips.

-

Transfection (Optional): At days in vitro (DIV) 7-10, transfect neurons with a plasmid encoding a fluorescent protein (e.g., GFP, mCherry) to visualize detailed neuronal morphology.

-

Compound Treatment: At DIV 14, treat mature neuronal cultures with varying concentrations of 12-hydroxyibogamine (e.g., 1-10 µM) or vehicle control for a defined period (e.g., 24 hours).

-

Fixation and Staining: Following treatment, fix the cells with 4% paraformaldehyde. If not transfected, perform immunocytochemistry using antibodies against neuronal markers (e.g., MAP2 for dendrites) and fluorescent secondary antibodies.

-

Image Acquisition: Acquire high-resolution Z-stack images of individual, well-isolated neurons using a confocal or two-photon microscope.

-

Data Analysis:

-

Dendritic Arborization: Use software like ImageJ/Fiji with the NeuronJ plugin to trace dendrites and perform Sholl analysis. This quantifies the number of dendritic intersections at increasing radial distances from the soma, providing a measure of arbor complexity.

-

Spine Density: Manually or semi-automatically count the number of dendritic spines along defined lengths of dendritic segments (e.g., 50-100 µm) at secondary or tertiary branches. Calculate density as spines per µm.

-

Lasting Alterations in Synaptic Function

Beyond structural changes, 12-hydroxyibogamine influences the functional efficacy of synaptic transmission. This is primarily studied through the paradigms of long-term potentiation (LTP) and long-term depression (LTD), which are the cellular correlates of learning and memory.[22][23]

Modulation of Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses following high-frequency stimulation.[22] The induction of LTP at most excitatory synapses is critically dependent on the influx of Ca²⁺ through NMDA receptors.[23][24]

-

Role of NMDA Receptor Antagonism: Both ibogaine and 12-hydroxyibogamine are non-competitive NMDA receptor antagonists.[9][10] While strong NMDA receptor blockade prevents LTP induction, the lower affinity of 12-hydroxyibogamine suggests a more modulatory role.[2][9] This interaction could alter the "threshold" for inducing plasticity, potentially preventing the pathological synaptic strengthening associated with drug-seeking behavior while permitting therapeutically relevant plasticity.[25] Studies on ibogaine have shown it can alter LTP in the hippocampus, a key region for memory.[25]

-

Role of Neurotrophic Factors: The sustained elevation of BDNF and GDNF creates a cellular environment that is highly permissive for LTP. These factors can enhance the synaptic efficacy of neurons and promote the structural changes, like spine growth, that stabilize potentiated synapses.[14][19]

Experimental Protocol: Assessing Functional Plasticity via In Vitro Electrophysiology

The "gold standard" for assessing synaptic plasticity is to measure synaptic strength before and after an induction protocol using electrophysiology.

Objective: To determine if pre-treatment with 12-hydroxyibogamine alters the induction or maintenance of LTP in acute hippocampal slices.

Step-by-Step Methodology:

-

Slice Preparation: Acutely prepare 300-400 µm thick hippocampal slices from adult rats or mice. Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

Compound Incubation: Incubate a subset of slices in aCSF containing a therapeutically relevant concentration of 12-hydroxyibogamine for a prolonged period (e.g., 2-4 hours) to simulate its long-acting nature, followed by a washout period. Control slices are incubated in standard aCSF.

-

Recording Setup: Transfer a slice to a recording chamber perfused with heated (30-32°C), oxygenated aCSF.

-

Electrophysiological Recording: Using a glass microelectrode, obtain whole-cell or field recordings from CA1 pyramidal neurons. Place a stimulating electrode in the Schaffer collateral pathway.

-

Baseline Recording: Elicit baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz.[22][26]

-

Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to assess the maintenance of potentiation.

-

Data Analysis: Normalize the slope of the fEPSPs to the pre-induction baseline. Compare the magnitude of potentiation between control and 12-hydroxyibogamine-treated slices.

Integrated View and Therapeutic Implications

The long-term effects of 12-hydroxyibogamine on synaptic plasticity are not driven by a single mechanism but rather by a synergistic interplay of its actions. The initial inhibition of serotonin reuptake and modulation of key receptors triggers a cascade that leads to the sustained upregulation of GDNF and BDNF. These neurotrophic factors then act as master regulators, fostering an environment conducive to both structural and functional remodeling of synapses. This integrated process of neuroplasticity may underlie the compound's potential to disrupt the deeply ingrained neural circuits that maintain addictive behaviors and other psychopathologies.[1] By promoting the growth of new connections and altering the strength of existing ones, 12-hydroxyibogamine may facilitate the brain's ability to learn new, healthier patterns of thought and behavior, offering a powerful biological platform for recovery when paired with psychotherapy.

Future research should focus on dissecting the precise timeline of these plastic changes in vivo and correlating them with long-term behavioral outcomes in validated animal models of addiction and depression.

References

-

Psychable. (2021). Ibogaine's Unique Impact on Neuroplasticity. [Link]

-

Frontiers in Psychiatry. (n.d.). Changes in synaptic markers after administration of ketamine or psychedelics: a systematic scoping review. [Link]

-

Mash, D. C., Kovera, C. A., Buck, B. E., Norenberg, M. D., Shapshak, P., Hearn, W. L., & Sanchez-Ramos, J. (1998). Pharmacological screen for activities of 12-hydroxyibogamine: a primary metabolite of the indole alkaloid ibogaine. PubMed. [Link]

-

Annals of the New York Academy of Sciences. (n.d.). Ibogaine signals addiction genes and methamphetamine alteration of long-term potentiation. [Link]

-

bioRxiv. (2023). Novel Class of Psychedelic Iboga Alkaloids Disrupts Opioid Use. [Link]

-

He, D. Y., McGough, N. N., Ravindranathan, A., Jeanblanc, J., Logrip, M. L., Phamluong, K., ... & Ron, D. (2005). Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits. PubMed Central. [Link]

-

Baumann, M. H., Rothman, R. B., Pablo, J. P., & Mash, D. C. (2001). In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats. PubMed. [Link]

-

Ly, C., Greb, A. C., Cameron, L. P., Wong, J. M., Barragan, E. V., Wilson, P. C., ... & Olson, D. E. (2018). Psychedelics Promote Structural and Functional Neural Plasticity. PubMed Central. [Link]

-

ResearchGate. (n.d.). Protocol settings for LTP experiments. A, Schematic of the experimental.... [Link]

-

MDPI. (n.d.). Molecular Physiology of the Neuronal Synapse. [Link]

-

Popik, P., Layer, R. T., & Skolnick, P. (1994). Properties of ibogaine and its principal metabolite (12-hydroxyibogamine) at the MK-801 binding site of the NMDA receptor complex. PubMed. [Link]

-

OpenStax. (2024). 18.4 Synaptic Mechanisms of Long-Term Memory - Introduction to Behavioral Neuroscience. [Link]

-

Baumann, M. H., Rothman, R. B., & Mash, D. C. (2000). Noribogaine (12-hydroxyibogamine): a biologically active metabolite of the antiaddictive drug ibogaine. PubMed. [Link]

-

Popik, P., Layer, R. T., & Skolnick, P. (1994). Properties of ibogaine and its principal metabolite (12-hydroxyibogamine) at the MK-801 binding site of the NMDA. AWS. [Link]

-

Bliss, T. V. P., & Collingridge, G. L. (2023). Long-term potentiation: 50 years on: past, present and future. PubMed Central. [Link]

-

Pertusa, M., García-Matas, S., Lorn-Alemany, R., Rodríguez-Navarro, J. A., & Sáez-Valero, J. (2007). Therapeutic potential of glial cell line-derived neurotrophic factor and cell reprogramming for hippocampal-related neurological disorders. PubMed Central. [Link]

-

Castillo, P. E. (2012). Presynaptic long-term plasticity. PubMed Central. [Link]

-

Frontiers in Pharmacology. (2025). Ibogaine's potential role in supporting reward system recovery across diagnostic boundaries. [Link]

-

Bosch, M., Castro, J., Saneyoshi, T., & Hayashi, Y. (2014). Structural and molecular remodeling of dendritic spine substructures during long-term potentiation. PubMed Central. [Link]

-

Cook, J. M., Ghekbremedhin, A. T., Bédard, S., & Toth, K. (2015). FXR1P Limits Long-Term Memory, Long-Lasting Synaptic Potentiation, and de novo GluA2 Translation. PubMed Central. [Link]

-

IOS Press Content Library. (n.d.). Pharmacological Strategies to Improve Dendritic Spines in Alzheimer's Disease. [Link]

-

Engert, F., & Bonhoeffer, T. (1999). Dendritic spine changes associated with hippocampal long-term synaptic plasticity. PubMed. [Link]

-

Neuroscience News. (2025). Psychedelic Sparks Long-Term Brain Plasticity. [Link]

-

Wikipedia. (n.d.). Glial cell line-derived neurotrophic factor. [Link]

-

Radley, J. J., Johnson, B. G., & Janssen, W. G. (2013). Prolonged corticosterone exposure induces dendritic spine remodeling and attrition in the rat medial prefrontal cortex. PubMed Central. [Link]

-

Frontiers in Cellular Neuroscience. (n.d.). Short-term ionic plasticity at GABAergic synapses. [Link]

-

NCBI Bookshelf. (n.d.). Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation. [Link]

-

Hunt, D. L., & Castillo, P. E. (2012). Synaptic plasticity of NMDA receptors: mechanisms and functional implications. PubMed Central. [Link]

-

Gyorkos, A. M., McCullough, M. J., & Spitsbergen, J. M. (2014). Glial cell line-derived neurotrophic factor (GDNF) expression and NMJ plasticity in skeletal muscle following endurance exercise. PubMed. [Link]

-

De Gregorio, D., Aguilar-Valles, A., Preller, K. H., Heifets, B. D., Hibicke, M., Mitchell, J., & Gobbi, G. (2021). Psychedelic-Induced Neural Plasticity: A Comprehensive Review and a Discussion of Clinical Implications. PubMed Central. [Link]

-

Frontiers in Cellular Neuroscience. (n.d.). Glial Cell Line-Derived Neurotrophic Factor Family Ligands, Players at the Interface of Neuroinflammation and Neuroprotection: Focus Onto the Glia. [Link]

-

MDPI. (n.d.). Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies. [Link]

-

NHSJS. (2025). The Ramifications of Psilocybin on Synaptic Plasticity. [Link]

-

Frontiers in Synaptic Neuroscience. (2023). Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus. [Link]

-

PubMed. (2026). [Isoforms of glial cell line-derived neurotrophic factor and their therapeutic potential]. [Link]

-

Gardoni, F., Stanic, J., Scheggia, D., Benussi, A., & Di Luca, M. (2019). Linking NMDA Receptor Synaptic Retention to Synaptic Plasticity and Cognition. PubMed Central. [Link]

-

Duman, R. S., & Aghajanian, G. K. (2012). Spine synapse remodeling in the pathophysiology and treatment of depression. PubMed Central. [Link]

-

PubMed. (n.d.). In Vivo Electrochemical Measurements and Electrophysiological Studies of Rat Striatum Following Neonatal 6-hydroxydopamine Treatment. [Link]

-

bioRxiv. (2021). Chronic neuronal excitation leads to homeostatic suppression of structural long-term potentiation. [Link]

-

PubMed. (n.d.). Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies. [Link]

-

bioRxiv. (2024). Synergistic Behavioral and Neuroplastic Effects of Psilocybin-NMDAR Modulator Administration. [Link]

-

NCBI Bookshelf. (n.d.). Physiology, NMDA Receptor. [Link]

Sources

- 1. Frontiers | Ibogaine’s potential role in supporting reward system recovery across diagnostic boundaries [frontiersin.org]

- 2. Pharmacological screen for activities of 12-hydroxyibogamine: a primary metabolite of the indole alkaloid ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noribogaine (12-hydroxyibogamine): a biologically active metabolite of the antiaddictive drug ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nhsjs.com [nhsjs.com]

- 6. Spine synapse remodeling in the pathophysiology and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychable.com [psychable.com]

- 8. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Properties of ibogaine and its principal metabolite (12-hydroxyibogamine) at the MK-801 binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 11. Novel Class of Psychedelic Iboga Alkaloids Disrupts Opioid Use | bioRxiv [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Psychedelics Promote Structural and Functional Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of glial cell line-derived neurotrophic factor and cell reprogramming for hippocampal-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glial cell line-derived neurotrophic factor - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Changes in synaptic markers after administration of ketamine or psychedelics: a systematic scoping review [frontiersin.org]

- 18. Pharmacological Strategies to Improve Dendritic Spines in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural and molecular remodeling of dendritic spine substructures during long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dendritic spine changes associated with hippocampal long-term synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prolonged corticosterone exposure induces dendritic spine remodeling and attrition in the rat medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 18.4 Synaptic Mechanisms of Long-Term Memory - Introduction to Behavioral Neuroscience | OpenStax [openstax.org]

- 23. Long-term potentiation: 50 years on: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Ibogaine signals addiction genes and methamphetamine alteration of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

12-Hydroxyibogamine: A Technical Guide to its Role in Addiction Interruption

Abstract

12-Hydroxyibogamine, also known as noribogaine, is the primary active metabolite of the psychoactive indole alkaloid ibogaine.[1][2][3] Emerging as a molecule of significant interest in the field of addiction science, noribogaine exhibits a unique pharmacological profile that distinguishes it from its parent compound, potentially offering a more favorable therapeutic window for the treatment of substance use disorders. This technical guide provides an in-depth exploration of 12-hydroxyibogamine, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis and pharmacology, elucidate its complex mechanism of action in addiction interruption, present detailed experimental protocols for its study, and discuss its therapeutic potential and safety profile.

Introduction: The Evolution from Ibogaine to a Refined Therapeutic Candidate

Ibogaine, derived from the West African shrub Tabernanthe iboga, has a long history of traditional use in spiritual ceremonies and has gained modern notoriety for its purported anti-addictive properties.[3] However, its clinical development has been hampered by significant safety concerns, including cardiotoxicity and neurotoxicity, as well as its potent psychoactive effects.[3][4] This has led to a scientific pivot towards its principal metabolite, 12-hydroxyibogamine (noribogaine), which is formed rapidly in the body following ibogaine administration through O-demethylation by the cytochrome P450 2D6 (CYP2D6) enzyme.[2][5] Noribogaine retains many of the anti-addictive qualities of its parent compound but with a potentially improved safety and tolerability profile, making it a compelling candidate for further investigation and development as a therapeutic agent for addiction.[6]

Synthesis and Physicochemical Properties

Metabolic and Semi-Synthetic Origins

12-Hydroxyibogamine is primarily generated in vivo as the major metabolite of ibogaine.[2] For research and development purposes, it can be synthesized through several routes:

-

Demethylation of Ibogaine: A common laboratory-scale synthesis involves the O-demethylation of ibogaine. This can be achieved using demethylating agents such as boron tribromide in a suitable solvent like methylene chloride.[7][8] Careful purification is crucial to remove any residual ibogaine, which is a Schedule I controlled substance in many jurisdictions.[8]

-

Semi-synthesis from Voacangine: A more sustainable and scalable approach utilizes voacangine, an alkaloid found in the bark of the Voacanga africana tree.[9] This method avoids the harvesting of the Tabernanthe iboga plant. The process typically involves the conversion of voacangine to 12-hydroxyibogamine-18-carboxylic acid, followed by decarboxylation to yield noribogaine.[10][11]

Physicochemical Characteristics

12-Hydroxyibogamine is a tryptamine derivative with a complex polycyclic structure. Its chemical formula is C₁₉H₂₄N₂O. The presence of a hydroxyl group in place of ibogaine's methoxy group significantly alters its pharmacological properties.[2] It is a lipophilic molecule, which contributes to its large volume of distribution and its ability to cross the blood-brain barrier.[4]

Pharmacokinetics and Metabolism

A key differentiator between 12-hydroxyibogamine and its parent compound is its pharmacokinetic profile.

-

Absorption and Distribution: When administered orally, noribogaine is rapidly absorbed, with peak plasma concentrations occurring within 2-3 hours in healthy volunteers.[12] It exhibits a high volume of distribution, indicating extensive tissue uptake, including significant penetration into the brain.[4][13]

-

Metabolism and Elimination: 12-Hydroxyibogamine has a notably longer elimination half-life than ibogaine, ranging from 28 to 49 hours in humans.[4][14] This prolonged presence in the body is hypothesized to contribute to its sustained anti-addictive effects, potentially providing a "self-tapering" effect that helps to mitigate withdrawal symptoms and cravings over an extended period.[14]

The Multifaceted Mechanism of Action in Addiction Interruption

The therapeutic potential of 12-hydroxyibogamine in treating addiction stems from its complex pharmacology, engaging multiple neurotransmitter systems simultaneously.

Kappa-Opioid Receptor Agonism: A Biased Approach

A primary mechanism of action for noribogaine is its activity as a kappa-opioid receptor (KOR) agonist.[1] Unlike traditional KOR agonists that can induce dysphoria and have limited therapeutic potential, noribogaine exhibits G-protein biased agonism.[15][16]

-

G-Protein Pathway Activation: Noribogaine potently activates the G-protein signaling pathway downstream of the KOR, with an efficacy of approximately 75% compared to the endogenous ligand dynorphin A.[15][16] This pathway is associated with the analgesic and anti-addictive effects of KOR activation.

-

Limited β-Arrestin Recruitment: Crucially, noribogaine is a weak partial agonist for the recruitment of β-arrestin, a pathway linked to the aversive and dysphoric effects of KOR activation.[15][16] This biased signaling may explain the absence of significant dysphoric effects observed in clinical studies.

Figure 1: Biased agonism of 12-hydroxyibogamine at the kappa-opioid receptor.

Serotonin Reuptake Inhibition

12-Hydroxyibogamine is a potent inhibitor of the serotonin transporter (SERT), leading to increased extracellular serotonin levels.[1][17] This action is thought to contribute to its antidepressant-like effects and may help to alleviate the negative affective states associated with drug withdrawal.

Modulation of Other Receptor Systems

Noribogaine also interacts with several other receptor systems, although with lower affinity:

-

Mu-Opioid Receptors: It acts as a weak antagonist at the mu-opioid receptor.[15][18][19]

-

NMDA Receptors: Like ibogaine, it is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, though with lower potency.[20]

-

Nicotinic Acetylcholine Receptors: It has been shown to be an antagonist of α3β4 nicotinic acetylcholine receptors, which may contribute to its effects on nicotine addiction.[21][22]

Neurotrophic Factor Upregulation

Preclinical studies suggest that noribogaine, similar to ibogaine, can upregulate the expression of glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area (VTA).[22] GDNF is known to have neuroprotective and restorative effects on dopaminergic neurons, which are heavily implicated in the neurocircuitry of addiction. This upregulation may contribute to the long-lasting therapeutic effects of noribogaine.

Experimental Protocols for the Study of 12-Hydroxyibogamine

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of 12-hydroxyibogamine at target receptors.

Protocol: Radioligand Binding Assay for Kappa-Opioid Receptor Affinity

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human kappa-opioid receptor (e.g., CHO-K1 cells).

-

Radioligand: Use a selective KOR radioligand such as [³H]U69593.[23]

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of 12-hydroxyibogamine in a suitable buffer.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the Ki value for 12-hydroxyibogamine by non-linear regression analysis of the competition binding data.

Protocol: [³⁵S]GTPγS Binding Assay for G-Protein Activation

-

Membrane Preparation: Use membranes from cells expressing the receptor of interest (e.g., KOR or MOR).

-

Incubation: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of 12-hydroxyibogamine.

-

Separation and Quantification: Similar to the radioligand binding assay, separate and quantify the bound [³⁵S]GTPγS.

-

Data Analysis: Determine the EC₅₀ and Eₘₐₓ values to assess the potency and efficacy of G-protein activation.[18][19]

In Vivo Behavioral Models of Addiction

Objective: To evaluate the efficacy of 12-hydroxyibogamine in animal models of addiction.

Protocol: Conditioned Place Preference (CPP)

-

Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

-

Pre-Conditioning: On day one, allow the animal to freely explore all three chambers to determine baseline preference.

-

Conditioning: For several days, administer the drug of abuse (e.g., morphine) and confine the animal to one of the outer chambers. On alternate days, administer saline and confine the animal to the opposite chamber.

-

Test: On the test day, allow the animal to freely explore all three chambers in a drug-free state.

-

Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a CPP. To test the effect of noribogaine, it can be administered before the test session to see if it blocks the expression of the CPP.[13][24][25][26]

Protocol: Drug Self-Administration

-

Surgery: Implant an intravenous catheter into the jugular vein of the animal.

-

Training: Train the animal to press a lever to receive an intravenous infusion of a drug of abuse (e.g., nicotine or morphine).

-

Treatment: Once a stable baseline of self-administration is established, administer 12-hydroxyibogamine prior to the session.

-

Data Analysis: A reduction in the number of lever presses for the drug infusion indicates that noribogaine has reduced the reinforcing effects of the drug.[21][22]

In Vivo Neurochemical Analysis

Objective: To measure the effects of 12-hydroxyibogamine on extracellular neurotransmitter levels in the brain.

Protocol: In Vivo Microdialysis

-

Surgery: Implant a microdialysis guide cannula into a specific brain region of interest, such as the nucleus accumbens.[17]

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of 12-hydroxyibogamine.

-

Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., serotonin) using high-performance liquid chromatography (HPLC) with electrochemical detection.[17][27][28][29]

-

Data Analysis: Quantify the changes in extracellular neurotransmitter concentrations over time.

Figure 2: A typical experimental workflow for the preclinical evaluation of 12-hydroxyibogamine.

Quantitative Pharmacological Data

| Parameter | Receptor/Transporter | Species | Value | Reference |

| Binding Affinity (Ki) | Kappa-Opioid Receptor | Rat | 0.96 ± 0.08 µM | [30] |

| Mu-Opioid Receptor | Rat | 2.66 ± 0.62 µM | [30] | |

| Delta-Opioid Receptor | Rat | 24.72 ± 2.26 µM | [30] | |

| Functional Activity (EC₅₀) | Kappa-Opioid Receptor (G-protein) | 9 µM | [15][16] | |

| Functional Activity (IC₅₀) | Kappa-Opioid Receptor (β-arrestin) | 1 µM | [15][16] | |

| Mu-Opioid Receptor (Antagonist, Ke) | 20 µM | [15][16] | ||

| Pharmacokinetics (t₁/₂) | Human | 28-49 hours | [14] | |

| Toxicity (LD₅₀) | Mouse (intragastric) | 630 mg/kg | [31] |

Clinical Development and Safety Profile

Phase I clinical trials with oral doses of 12-hydroxyibogamine (up to 180 mg) in healthy volunteers and opioid-dependent patients have been conducted.[1][12]

-

Safety and Tolerability: At these doses, noribogaine was generally well-tolerated.[12] Reported side effects included mild visual changes (increased light sensitivity), headache, nausea, and vomiting.[1] Importantly, no hallucinogenic or dream-like states, which are characteristic of ibogaine, were reported at these dosages.[1]

-

Cardiotoxicity: Like ibogaine, noribogaine is an inhibitor of the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[1][4] This remains a significant safety concern that requires careful monitoring in clinical settings.

-

Efficacy: While some studies have suggested a reduction in opioid withdrawal symptoms, the results have not always been statistically significant, indicating that further dose-escalation and larger studies are needed to establish clinical efficacy.[6] A recent Phase 1 clinical trial is investigating the safety and tolerability of DMX-1001 (noribogaine) for the treatment of Alcohol Use Disorder.[32]

Future Directions and Conclusion

12-Hydroxyibogamine represents a promising second-generation therapeutic candidate for the treatment of substance use disorders, building on the initial observations of ibogaine's anti-addictive potential. Its unique pharmacological profile, particularly its biased agonism at the kappa-opioid receptor, offers a compelling mechanism for addiction interruption with a potentially reduced side effect profile compared to its parent compound.

Future research should focus on:

-

Optimizing Dosing Regimens: Further clinical trials are needed to determine the optimal therapeutic dose of noribogaine that balances efficacy with safety, particularly concerning its cardiotoxic potential.

-

Exploring Therapeutic Synergy: Investigating the potential for synergistic effects when co-administered with other addiction therapies or psychotherapeutic interventions.

-

Developing Safer Analogs: The structural backbone of noribogaine can serve as a template for the development of novel analogs with improved safety profiles, such as reduced hERG liability, while retaining the desired pharmacological activity.

References

-

Maillet, E. L., Milon, N., He, D. Y., Ron, D., & Mash, D. C. (2015). Noribogaine is a G-protein biased κ-opioid receptor agonist. Neuropharmacology, 99, 675–688. [Link]

-

Kubiliene, A., Marksiene, R., Kazlauskas, S., Sadauskiene, I., Razukas, A., & Ivanov, L. (2008). Acute toxicity of ibogaine and noribogaine. Medicina (Kaunas, Lithuania), 44(12), 984-988. [Link]

-

Maillet, E. L., He, D. Y., Ron, D., & Mash, D. C. (2016). Oral noribogaine shows high brain uptake and anti-withdrawal effects not associated with place preference in rodents. Journal of psychopharmacology (Oxford, England), 30(7), 640–649. [Link]

-

Kubiliene, A., Marksiene, R., Kazlauskas, S., Sadauskiene, I., Razukas, A., & Ivanov, L. (2008). Acute toxicity of ibogaine and noribogaine. Medicina (Kaunas, Lithuania), 44(12), 984-988. [Link]

-

Martins, C., Duez, H., & Ghedira, K. (2022). Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature. Journal of clinical medicine, 11(13), 3632. [Link]

-

ResearchGate. (n.d.). Ibogaine metabolism to noribogaine. [Link]

-

Wikipedia. (n.d.). Noribogaine. [Link]

-

DemeRx NB Inc. (2024, June 20). DemeRx NB Inc. Advances Study for Alcohol Use Disorder Treatment. [Link]

-

Koenig, X., Kovar, M., Boehm, S., Sandtner, W., & Hilber, K. (2016). How toxic is ibogaine?. Archives of toxicology, 90(1), 1-13. [Link]

-

DMT-Nexus. (2013, December 7). Ibogaine conversion to noribogaine. [Link]

-

University of Miami. (n.d.). Noribogaine is a G-protein biased κ-opioid receptor agonist. [Link]

-

ResearchGate. (n.d.). Ascending-Dose Study of Noribogaine in Healthy Volunteers: Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability. [Link]

-

Antonio, T., Childers, S. R., & Rothman, R. B. (2013). Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation. PLOS ONE, 8(10), e77262. [Link]

-

Antonio, T., Childers, S. R., & Rothman, R. B. (2013). Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation. PLoS ONE, 8(10), e77262. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Maillet, E. L., He, D. Y., Ron, D., & Mash, D. C. (2016). Noribogaine reduces nicotine self-administration in rats. Journal of psychopharmacology (Oxford, England), 30(11), 1189–1196. [Link]

-

Amazonaws.com. (n.d.). Ibogaine and Noribogaine: Comparing Parent Compound to Metabolite. [Link]

- Google Patents. (n.d.). Methods and compositions for preparing and purifying noribogaine.

-

Wikipedia. (n.d.). Ibogaine. [Link]

-

Taylor & Francis. (n.d.). Noribogaine – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Conditioned place preference (CPP) protocol design across experimental... [Link]

-

Maisonneuve, I. M., & Glick, S. D. (1998). Acute iboga alkaloid effects on extracellular serotonin (5-HT) levels in nucleus accumbens and striatum in rats. European journal of pharmacology, 355(1), 35–42. [Link]

-

Pearl, S. M., Herrick-Davis, K., Teitler, M., & Glick, S. D. (1995). Radioligand-binding study of noribogaine, a likely metabolite of ibogaine. Brain research, 675(1-2), 342–344. [Link]

-

Cameron, L. P., Tombari, R. J., Lu, J., Pell, A. J., Hurley, Z. Q., Ehinger, Y., ... & Olson, D. E. (2021). Novel Class of Psychedelic Iboga Alkaloids Disrupts Opioid Addiction States. bioRxiv. [Link]

-

Helsley, S., Fiorella, D., Rabin, R. A., & Winter, J. C. (1998). Noribogaine generalization to the ibogaine stimulus: correlation with noribogaine concentration in rat brain. Behavioural pharmacology, 9(2), 159–164. [Link]

-

Sun, Y. M., Wang, Y., Zhang, Y., & Zhu, Y. J. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of visualized experiments : JoVE, (141), 58384. [Link]

-

Song, P., Zuo, W., & Kothari, S. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 4(4), 545–553. [Link]

-

He, D. Y., McGough, N. N., Ravindranathan, A., Jeanblanc, J., Logrip, M. L., Phamluong, K., ... & Ron, D. (2005). Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(3), 640–645. [Link]

-

Olson, D. E. (2020). Efficient and Modular Synthesis of Ibogaine and Related Alkaloids. bioRxiv. [Link]

-

Frontiers. (2024, July 23). Ibogaine administration following repeated morphine administration upregulates myelination markers 2′, 3′-cyclic nucleotide 3′-phosphodiesterase (CNP) and myelin basic protein (MBP) mRNA and protein expression in the internal capsule of Sprague Dawley rats. [Link]

-

UC Davis. (n.d.). Studies towards the Total Synthesis of Iboga Alkaloids. [Link]

-

National Institutes of Health. (n.d.). Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark. [Link]

-

National Institutes of Health. (n.d.). Biosynthesis of an Anti-Addiction Agent from the Iboga Plant. [Link]

-

National Center for Biotechnology Information. (n.d.). Conditioned Place Preference. [Link]

-

ResearchGate. (n.d.). Structures of noribogaine, and other mu and kappa opioids ligands... [Link]

-

Smith, A. D., & Weiss, F. (1998). Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction. Journal of neuroscience methods, 84(1-2), 103–112. [Link]

-

National Center for Biotechnology Information. (n.d.). Table 11: [Comparison of Ki values determined...]. [Link]

-

Neupsy Key. (2017, March 18). Pharmacological Interventions That Have the Potential to Alter Neurotransmitter Levels in the Human Brain. [Link]

-

De-Miguel, F. F., & Trujillo, J. L. (1993). A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593. The Journal of pharmacology and experimental therapeutics, 264(3), 1188–1195. [Link]

-

ResearchGate. (n.d.). A Single Administration of the Atypical Psychedelic Ibogaine or its Metabolite Noribogaine Induces an Antidepressant-like Effect in Rats. [Link]

Sources

- 1. Noribogaine - Wikipedia [en.wikipedia.org]

- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 3. Ibogaine - Wikipedia [en.wikipedia.org]

- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ibogaine conversion to noribogaine | DMT-Nexus forum [forum.dmt-nexus.me]

- 8. US8765737B1 - Methods and compositions for preparing and purifying noribogaine - Google Patents [patents.google.com]

- 9. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP2481740B1 - Methods and compositions for preparing noribogaine from voacangine - Google Patents [patents.google.com]

- 11. EP2481740A1 - Methods and compositions for preparing noribogaine from voacangine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Oral noribogaine shows high brain uptake and anti-withdrawal effects not associated with place preference in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research Portal [scholarship.miami.edu]

- 17. Acute iboga alkaloid effects on extracellular serotonin (5-HT) levels in nucleus accumbens and striatum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 19. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Noribogaine reduces nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pharmacological Interventions That Have the Potential to Alter Neurotransmitter Levels in the Human Brain | Neupsy Key [neupsykey.com]

- 30. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. demerx.com [demerx.com]

The Neuroprotective Potential of 12-Hydroxyibogamine: A Technical Guide for Researchers

An In-depth Exploration of Putative Mechanisms and Methodologies for Drug Development Professionals

Abstract

12-Hydroxyibogamine, also known as noribogaine, is the primary active metabolite of the psychoactive indole alkaloid ibogaine. While traditionally investigated for its anti-addictive properties, emerging evidence suggests that 12-hydroxyibogamine may possess significant neuroprotective capabilities. This technical guide provides a comprehensive overview of the potential neuroprotective mechanisms of 12-hydroxyibogamine, drawing from its known pharmacological profile. We delve into its interactions with key neurotransmitter systems and signaling pathways implicated in neuronal survival and resilience, including its activity as a kappa-opioid receptor agonist, a serotonin reuptake inhibitor, and a weak NMDA receptor antagonist. Furthermore, we explore a compelling, yet to be fully elucidated, hypothesis involving the modulation of neurotrophic factor signaling, particularly the Glial Cell Line-Derived Neurotrophic Factor (GDNF) pathway. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and detailed experimental protocols to investigate and validate the neuroprotective efficacy of 12-hydroxyibogamine in preclinical models of neurodegenerative diseases and ischemic injury.

Introduction: Beyond Anti-Addiction, A Glimpse into Neuroprotection

12-Hydroxyibogamine is the principal metabolite of ibogaine, an alkaloid found in the West African shrub Tabernanthe iboga. Following administration, ibogaine is rapidly metabolized in the liver to 12-hydroxyibogamine, which exhibits a longer half-life and is believed to contribute significantly to the long-term effects of ibogaine treatment.[1] While the focus of much of the research on 12-hydroxyibogamine has been its potential to treat substance use disorders, its complex pharmacology suggests a broader therapeutic potential, particularly in the realm of neuroprotection.

The rationale for investigating the neuroprotective properties of 12-hydroxyibogamine stems from its multifaceted interactions with several key neuronal signaling pathways that are critically involved in neuronal survival and death. This guide will explore these putative mechanisms in detail, providing a scientific framework for future research and development.

Putative Neuroprotective Mechanisms of 12-Hydroxyibogamine

The neuroprotective effects of 12-hydroxyibogamine are likely not attributable to a single mechanism but rather a synergistic interplay of its actions on multiple targets. Below, we dissect the primary pharmacological activities of 12-hydroxyibogamine and their implications for neuroprotection.

Modulation of Neurotrophic Factor Signaling: The GDNF Hypothesis

Glial Cell Line-Derived Neurotrophic Factor (GDNF) is a potent survival factor for several neuronal populations, most notably dopaminergic neurons, which are progressively lost in Parkinson's disease.[2][3] Studies have shown that the parent compound, ibogaine, can increase the expression of GDNF in the brain.[1] While direct evidence for 12-hydroxyibogamine is still emerging, its structural and functional similarities to ibogaine suggest it may share this property. The activation of the GDNF receptor, RET, triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are pivotal for promoting cell survival, differentiation, and plasticity.[4]

The potential of small molecules to act as GDNF mimetics and activate the RET signaling pathway is an active area of research for neurodegenerative diseases.[4][5][6] Investigating whether 12-hydroxyibogamine functions as such a mimetic is a critical avenue for future studies.

Kappa-Opioid Receptor Agonism

12-Hydroxyibogamine is a known agonist of the kappa-opioid receptor (KOR).[7] Activation of KORs has been demonstrated to exert neuroprotective effects in various models of neuronal injury, including cerebral ischemia.[8][9][10] The proposed mechanisms for KOR-mediated neuroprotection include the reduction of excitotoxicity by decreasing glutamate release and the inhibition of inflammatory responses.[8]

Serotonin Reuptake Inhibition

As a potent serotonin reuptake inhibitor (SRI), 12-hydroxyibogamine increases the extracellular levels of serotonin.[11] Emerging evidence suggests that SRIs may possess neuroprotective properties.[12][13][14][15][16] The mechanisms underlying this effect are thought to involve the promotion of neurogenesis, the enhancement of neurotrophic factor expression (such as BDNF), and the modulation of inflammatory processes.[14][17]

Weak NMDA Receptor Antagonism

While less potent than its parent compound, 12-hydroxyibogamine acts as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor.[18] Overactivation of NMDA receptors is a key event in the excitotoxic cascade that leads to neuronal death in conditions like stroke and traumatic brain injury.[19][20][21][22][23] By weakly attenuating NMDA receptor function, 12-hydroxyibogamine may contribute to reducing the influx of calcium that triggers downstream apoptotic and necrotic pathways.[21]

Experimental Protocols for Assessing Neuroprotective Properties

To rigorously evaluate the neuroprotective potential of 12-hydroxyibogamine, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Models of Neuronal Injury

Rationale: Oxidative stress is a common pathological feature of many neurodegenerative diseases. This protocol uses the neurotoxin 6-hydroxydopamine (6-OHDA) or the mitochondrial complex I inhibitor 1-methyl-4-phenylpyridinium (MPP+) to induce oxidative stress and apoptosis in dopaminergic-like cell lines.[24][25]

Step-by-Step Methodology:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells in appropriate media and conditions. For PC12 cells, differentiation with Nerve Growth Factor (NGF) is often performed to induce a more neuron-like phenotype.

-

Pre-treatment: Treat the cells with varying concentrations of 12-hydroxyibogamine for a predetermined period (e.g., 24 hours).

-

Induction of Injury: Add 6-OHDA or MPP+ to the culture medium at a concentration known to induce significant cell death (e.g., 50-100 µM for 24-48 hours).

-

Assessment of Cell Viability: Quantify cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Measurement of Oxidative Stress: Assess the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).

-

Apoptosis Assays: Evaluate apoptosis by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, caspase-3 activity assays, or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

Rationale: OGD is a widely used in vitro model that mimics the ischemic conditions of a stroke by depriving neuronal cultures of oxygen and glucose.

Step-by-Step Methodology:

-

Primary Neuronal Culture: Establish primary cortical or hippocampal neuronal cultures from embryonic rodents.

-

OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration sufficient to cause neuronal injury (e.g., 60-90 minutes).

-

Reperfusion: After the OGD period, return the cultures to normal, glucose-containing medium and normoxic conditions.

-

Treatment: 12-Hydroxyibogamine can be added during the OGD period or at the onset of reperfusion to assess its protective effects.

-

Assessment of Neuronal Death: 24 hours post-reperfusion, quantify neuronal death using methods such as propidium iodide staining for necrotic cells or immunocytochemistry for neuronal markers like NeuN or MAP2 to assess neuronal loss.

Investigating Downstream Signaling Pathways

Rationale: To elucidate the molecular mechanisms underlying the neuroprotective effects of 12-hydroxyibogamine, it is crucial to examine its impact on key signaling proteins.

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat neuronal cell cultures with 12-hydroxyibogamine for various time points. Following treatment, lyse the cells to extract proteins.

-

Western Blot Analysis: Use Western blotting to determine the phosphorylation status and total protein levels of key signaling molecules, including:

-

GDNF Pathway: p-Akt/Akt, p-ERK/ERK

-

Apoptotic Pathways: Cleaved caspase-3, Bax, Bcl-2

-

-

Densitometric Analysis: Quantify the protein bands to determine the relative changes in protein expression and phosphorylation.

Summary of Quantitative Data and Expected Outcomes

The following table summarizes the expected outcomes from the proposed experiments if 12-hydroxyibogamine possesses neuroprotective properties.

| Experimental Model | Assay | Expected Outcome with 12-Hydroxyibogamine Treatment |

| Oxidative Stress (6-OHDA/MPP+) | MTT/LDH Assay | Increased cell viability, decreased LDH release |

| ROS Measurement | Decreased intracellular ROS levels | |

| Apoptosis Assays | Decreased number of TUNEL-positive cells, reduced caspase-3 activity | |

| Oxygen-Glucose Deprivation (OGD) | Neuronal Viability | Increased survival of primary neurons |

| Signaling Pathway Analysis | Western Blot (p-Akt/Akt, p-ERK/ERK) | Increased phosphorylation of Akt and ERK |

| Western Blot (Apoptosis Markers) | Decreased levels of cleaved caspase-3 and Bax, increased Bcl-2 |

Conclusion and Future Directions

The pharmacological profile of 12-hydroxyibogamine presents a compelling case for its investigation as a potential neuroprotective agent. Its interactions with the kappa-opioid and NMDA receptors, as well as the serotonin transporter, all point towards mechanisms that could mitigate neuronal damage in various pathological conditions. The hypothesized link to GDNF signaling, if substantiated, would further strengthen its therapeutic potential, particularly for neurodegenerative disorders like Parkinson's disease.

The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the neuroprotective efficacy of 12-hydroxyibogamine and elucidating its mechanisms of action. Future research should also focus on in vivo studies using animal models of stroke and neurodegeneration to validate the in vitro findings and assess the therapeutic window and optimal dosing for 12-hydroxyibogamine. A thorough understanding of its neuroprotective properties will be crucial for unlocking the full therapeutic potential of this intriguing molecule.

References

- Airavaara, M., Pletnikova, O., & Saarma, M. (2021). Retinal neuroprotection using small molecule GDNF mimetics. Investigative Ophthalmology & Visual Science, 62(8), 2963-2963.

- Albers, G. W., Goldberg, M. P., & Choi, D. W. (1992). Do NMDA antagonists protect against cerebral ischemia: are clinical trials warranted?. Cephalalgia, 12(5), 268-270.

- Green, A. R., & Shuaib, A. (2006). The rise and fall of NMDA antagonists for ischemic stroke. Current pharmaceutical design, 12(27), 3487-3496.

- Lobner, D., & Lipton, P. (1993). Ischemic brain injury in vitro: protective effects of NMDA receptor antagonists and calmidazolium. Neuroscience letters, 163(1), 75-78.

- Li, H., Yin, J., & Zhang, J. (2015). Kappa opioid receptor agonist and brain ischemia. International journal of molecular sciences, 16(1), 1638-1649.

- Jones, K., & Koka, V. (2018). Neuroprotective Effects of Selective Serotonin Reuptake Inhibitors. J Mol Immunol, 2, 108.